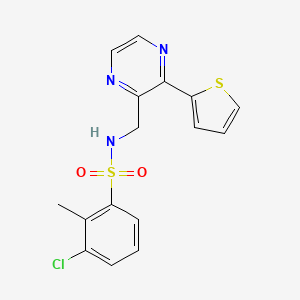
3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, commonly referred to as CMPB, is a sulfonamide compound with a complex molecular structure, characterized by its unique combination of thiophene and pyrazine rings. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antiviral applications.
- Molecular Formula : C16H14ClN3O2S2
- Molecular Weight : 379.9 g/mol
- CAS Number : 2034613-98-2
The biological activity of CMPB is largely attributed to its sulfonamide group, which is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism mimics the structure of para-aminobenzoic acid (PABA), thereby blocking the active site of the enzyme. The presence of thiophene and pyrazine rings may enhance the compound’s binding affinity and specificity towards various biological targets.
Antimicrobial Activity
CMPB has demonstrated significant antimicrobial properties in various studies:
- Inhibition of Bacterial Growth : Research indicates that CMPB exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. In vitro assays have shown Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When combined with other antibiotics, CMPB has shown synergistic effects, enhancing the overall antibacterial efficacy. For example, in combination with amoxicillin, it reduced MIC values significantly.
Antiviral Activity
Recent studies have explored the antiviral potential of CMPB:
- Inhibition of Viral Replication : CMPB has been tested against various viruses, including influenza and HIV. In vitro studies revealed that it could inhibit viral replication with an EC50 value around 50 nM for HIV.
- Mechanism Insights : The compound appears to interfere with viral entry into host cells and disrupts viral assembly processes.
Case Studies
Safety and Toxicity
The safety profile of CMPB has been evaluated in several studies:
- Cytotoxicity Assays : Cytotoxicity tests on human cell lines indicated low toxicity at therapeutic concentrations, with IC50 values exceeding 100 µM.
- Acute Toxicity Studies : Animal studies showed no significant adverse effects at doses up to 200 mg/kg, suggesting a favorable safety margin.
属性
IUPAC Name |
3-chloro-2-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-11-12(17)4-2-6-15(11)24(21,22)20-10-13-16(19-8-7-18-13)14-5-3-9-23-14/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVAEBDAXNSQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














